molecular formula C16H15NO4 B5718950 methyl 4-(2-anilino-2-oxoethoxy)benzoate

methyl 4-(2-anilino-2-oxoethoxy)benzoate

Cat. No.: B5718950
M. Wt: 285.29 g/mol
InChI Key: NFYRKLGDRHKOHS-UHFFFAOYSA-N
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Description

Methyl 4-(2-anilino-2-oxoethoxy)benzoate is an organic compound characterized by a benzoate ester core substituted with a phenacyl-aniline moiety. Its structure comprises a methyl ester group at the para-position of the benzene ring, linked via an oxyethylene bridge to a 2-anilino-2-oxoethyl group.

Properties

IUPAC Name

methyl 4-(2-anilino-2-oxoethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-16(19)12-7-9-14(10-8-12)21-11-15(18)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYRKLGDRHKOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrogen Bonding Capacity
This compound C₁₆H₁₄NO₅ 313.3 (calculated) Anilino, benzoate ester 2 donors (N–H, O), 3 acceptors (O, N)
Benzyl 2-[2-(4-chloro-2-methoxyanilino)-2-oxoethoxy]benzoate C₂₃H₂₀ClNO₅ 425.9 Cl, OMe, benzyl 1 donor (N–H), 5 acceptors (O, Cl)
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate C₁₆H₁₃BrO₃ 333.18 Br, methyl 1 acceptor (O)
[2-(2-Methoxyanilino)-2-oxoethyl] 4-(dimethylamino)benzoate C₁₈H₁₉N₂O₅ 343.36 OMe, dimethylamino 2 donors (N–H), 5 acceptors (O, N)

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., Br in the bromophenyl analog) enhance electrophilic reactivity, while electron-donating groups (e.g., OMe, dimethylamino) increase solubility in polar solvents .

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